4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

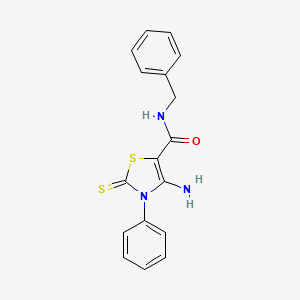

Chemical Structure and Properties The compound 4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (molecular formula: C₁₇H₁₅N₃OS₂) is a heterocyclic thiazole derivative characterized by:

- A central thiazole ring with a sulfur atom at position 2 (thioxo group) and an amino group at position 2.

- A benzyl substituent at the carboxamide nitrogen (N-benzyl) and a phenyl group at position 3 of the thiazole ring.

Synthesis The compound is synthesized via multicomponent reactions involving isothiocyanates, cyanoacetic acid derivatives, and sulfur under Gewald reaction conditions . This method is widely used for generating 4-amino-2-thioxo-thiazole scaffolds, which are further functionalized with benzyl and aryl groups through nucleophilic substitution or coupling reactions .

Applications Thiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name |

4-amino-N-benzyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c18-15-14(16(21)19-11-12-7-3-1-4-8-12)23-17(22)20(15)13-9-5-2-6-10-13/h1-10H,11,18H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVZPPUOOMVSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of benzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with a suitable reagent to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity

Recent studies have indicated that compounds similar to 4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole derivatives exhibit significant antihyperglycemic effects. This is particularly relevant for the development of new Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes mellitus. The incorporation of thiazole moieties has been shown to enhance the efficacy and stability of these inhibitors .

2. Antimicrobial Properties

The thiazole ring system is known for its antimicrobial properties. Compounds containing this structure have been evaluated for their activity against various bacterial strains. Preliminary findings suggest that 4-amino-N-benzyl derivatives may possess significant antibacterial and antifungal activities, making them candidates for further development into therapeutic agents .

3. Anticancer Potential

Research into the anticancer properties of thiazole derivatives has revealed promising results. Specifically, compounds with a similar structure have been observed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. This positions 4-amino-N-benzyl-3-phenyl derivatives as potential leads in cancer therapy .

Pharmacological Insights

1. Mechanism of Action

The pharmacological mechanisms of thiazole derivatives often involve the modulation of enzyme activity and interaction with cellular receptors. For instance, studies suggest that these compounds can inhibit certain enzymes involved in glucose metabolism and cell proliferation, thereby contributing to their antihyperglycemic and anticancer effects.

2. Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is critical for optimizing their biological activity. Variations in substituents on the benzyl and phenyl groups can significantly influence their potency and selectivity towards specific biological targets. This knowledge is essential for designing more effective therapeutic agents based on 4-amino-N-benzyl derivatives .

Agricultural Applications

1. Pesticidal Activity

Thiazole compounds have been explored for their potential use as pesticides due to their ability to disrupt biological processes in pests. The unique chemical structure of 4-amino-N-benzyl-3-phenyl derivatives may enhance their effectiveness as agrochemicals, providing an avenue for developing safer and more efficient pest control agents.

2. Plant Growth Regulation

There is emerging evidence that certain thiazole derivatives can act as plant growth regulators, influencing growth patterns and resistance to environmental stressors. This application could be pivotal in enhancing crop yields and sustainability in agricultural practices.

Case Studies

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or antiviral effects .

Comparison with Similar Compounds

Key Research Findings

- Anticancer Activity : Thiazole carboxamides with N-alkyl substituents (e.g., allyl, cyclopentyl) show superior cytotoxicity in HepG-2 cells compared to aryl-substituted analogs .

- Anti-inflammatory Potential: Sulfonamide derivatives (e.g., compound 15) exhibit COX-2 inhibition comparable to indomethacin, highlighting the role of polar substituents .

Biological Activity

4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazole ring structure, which is known for various pharmacological properties, including antimicrobial and anticancer activities.

The molecular formula of this compound is with a molecular weight of 369.5 g/mol. The compound's structure consists of a thiazole ring linked to a benzyl and phenyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃OS₂ |

| Molecular Weight | 369.5 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. The thiazole moiety can bind to DNA and inhibit essential cellular processes such as replication and transcription. This interaction may lead to apoptosis in cancer cells and exhibit antimicrobial properties against various pathogens.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function, leading to cell death.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. For instance, studies have shown that compounds with the thiazole ring can induce apoptosis in cancer cell lines through various pathways. The presence of the amino group in this compound enhances its interaction with target proteins involved in cancer cell survival.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies demonstrated that related thiazole compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against several cancer cell lines (e.g., A431 and Jurkat cells). The structure–activity relationship (SAR) indicated that modifications on the phenyl ring significantly influence cytotoxicity .

- Antimicrobial Studies : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results suggested that compounds with electron-donating groups on the phenyl ring displayed enhanced antibacterial activity compared to their counterparts .

Q & A

Basic Research Question

- 1H/13C NMR : Essential for confirming the thiazole ring (δ 150–160 ppm for C2 in 13C NMR) and distinguishing the thioxo (C=S) group (δ 180–190 ppm) .

- HPLC : Used with reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .

- FT-IR : Key peaks include N-H stretches (3300–3400 cm⁻¹ for amine groups) and C=S vibrations (1150–1250 cm⁻¹) .

How can computational methods predict reaction pathways for optimizing thiazole ring formation?

Advanced Research Question

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states during cyclization, identifying energy barriers for ring closure. For example, ICReDD’s approach integrates reaction path searches with experimental validation to minimize trial-and-error synthesis. Computational tools like Gaussian or ORCA can simulate substituent effects on reaction kinetics, guiding solvent selection (e.g., polar aprotic solvents lower activation energy) .

How should researchers resolve contradictions in reported biological activities of structurally analogous thiazoles?

Advanced Research Question

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity) or impurities. For example, minor differences in N-benzyl substituents (e.g., electron-withdrawing vs. donating groups) can drastically alter enzyme inhibition. Meta-analyses of IC50 values from multiple studies, combined with molecular docking (AutoDock Vina), help isolate structure-activity relationships (SAR). Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .

What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

Advanced Research Question

- pH Buffering : Stability assays in PBS (pH 7.4) reveal susceptibility to hydrolysis at the thioxo group. Co-solvents like PEG-400 improve solubility and reduce degradation .

- Prodrug Design : Masking the 4-amino group with acetyl or tert-butoxycarbonyl (Boc) protections enhances plasma stability, as shown in analogous thiazole derivatives .

How do steric and electronic effects of substituents influence the compound’s binding to biological targets?

Advanced Research Question

- Benzyl Group Substitution : Para-electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring enhance hydrophobic interactions with kinase ATP-binding pockets, as demonstrated in pyrazole-thiazole hybrids .

- Thioxo Group : The C=S moiety acts as a hydrogen-bond acceptor, critical for binding to cysteine residues in proteases. Replacements (e.g., C=O) reduce potency by 10-fold .

What green chemistry approaches minimize waste in large-scale synthesis?

Advanced Research Question

- Solvent Recycling : Ethanol/water mixtures (70:30 v/v) reduce hazardous waste, achieving 80% solvent recovery via distillation .

- Catalytic Methods : CuI nanoparticles (0.5 mol%) accelerate cyclization, reducing reaction time from 12 hours to 3 hours while maintaining 85% yield .

What analytical workflows validate the compound’s interaction with DNA or protein targets?

Advanced Research Question

- ITC (Isothermal Titration Calorimetry) : Quantifies binding thermodynamics (ΔG, ΔH) for DNA intercalation.

- Circular Dichroism (CD) : Detects conformational changes in DNA helicity upon compound binding .

- SPR (Surface Plasmon Resonance) : Measures real-time association/dissociation kinetics with immobilized protein targets .

How can researchers design derivatives to improve metabolic stability without compromising activity?

Advanced Research Question

- Isosteric Replacements : Replace the phenyl group with pyridyl (improves solubility) or cyclopropyl (reduces CYP450 metabolism) .

- Deuterium Labeling : Incorporation at metabolically vulnerable sites (e.g., benzyl CH2) extends half-life, as seen in fluorinated thiazoles .

What mechanistic insights explain the compound’s selectivity for specific enzyme isoforms?

Advanced Research Question

Molecular dynamics simulations (100 ns trajectories) reveal that the 3-phenyl group occupies a hydrophobic subpocket in COX-2 but not COX-1. Mutagenesis studies (e.g., Ala scanning) identify key residues (e.g., Val523 in COX-2) responsible for selective binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.